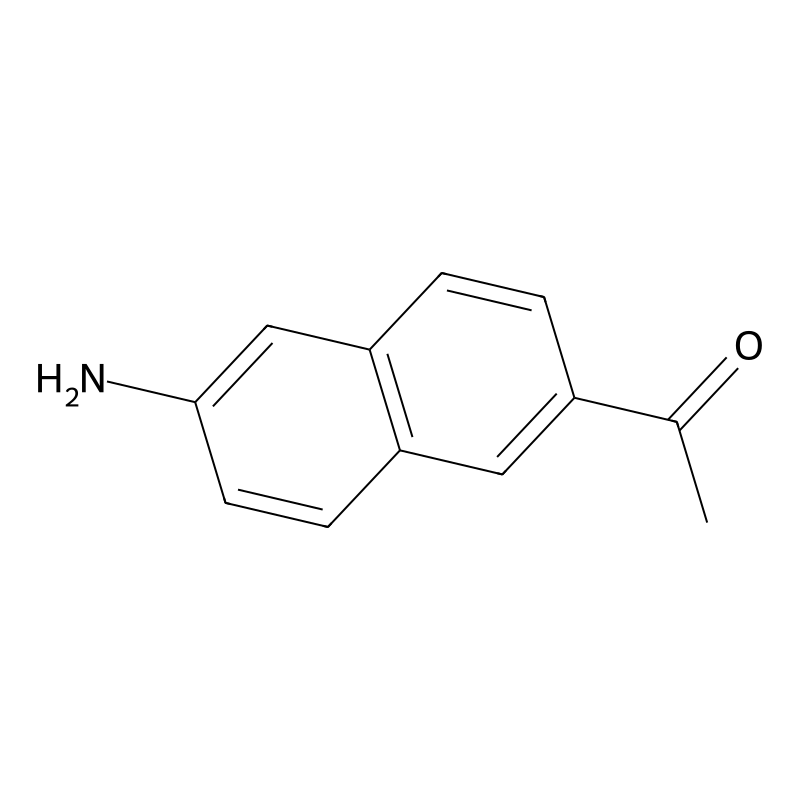

1-(6-Aminonaphthalen-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescence Probe for Imaging of Living Cells

Specific Scientific Field: Bioimaging and Cell Biology

Summary of the Application: “1-(6-Aminonaphthalen-2-yl)ethanone” can be used as a fluorescence probe for imaging of living cells. This application is particularly useful in visualizing endogenous formaldehyde in living cells .

Methods of Application or Experimental Procedures: The detection is based on the 2-aza-Cope sigmatropic rearrangement followed by elimination to release the fluorophore, resulting in both one- and two-photon excited fluorescence increase .

Results or Outcomes: The probe showed a high sensitivity to formaldehyde with a detection limit of 0.2 μM . Moreover, it enabled the two-photon bio-imaging of formaldehyde in live HEK-293 cells and tissues with tissue-imaging depths of 40–170 μm .

1-(6-Aminonaphthalen-2-yl)ethanone, also known by its IUPAC name, is an organic compound characterized by the presence of a naphthalene ring substituted with an amino group and an acetyl group. The molecular formula of this compound is C₁₂H₁₁NO, and it has a molecular weight of 185.22 g/mol. The structure features a polycyclic aromatic hydrocarbon with two fused benzene rings, where the amino group (NH₂) is attached to the sixth position of the naphthalene ring, and the acetyl group (C=O) is attached to the second position .

This compound is typically a solid at room temperature and is sensitive to moisture and light, necessitating storage in a cool, dry environment. Its chemical properties allow it to participate in various organic reactions due to the reactive functional groups present .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Nucleophilic Acyl Substitution: The acetyl group can participate in nucleophilic acyl substitution reactions, making it versatile in synthetic organic chemistry.

- Reduction Reactions: It can be synthesized from 1-(6-nitronaphthalen-2-yl)ethanone through reduction using zinc and hydrochloric acid, converting the nitro group to an amino group .

Research indicates that 1-(6-Aminonaphthalen-2-yl)ethanone and its derivatives exhibit significant biological activity. Studies have shown potential antimicrobial properties, suggesting that compounds related to this structure may have applications in medicinal chemistry. For instance, derivatives of similar compounds have been evaluated for their effectiveness against various microbial strains . Additionally, some studies suggest that related compounds may interact with DNA, indicating potential as drug candidates .

The synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone can be accomplished through several methods:

- Reduction of Nitro Compounds: This method involves reducing 1-(6-nitronaphthalen-2-yl)ethanone using zinc and hydrochloric acid to yield the amino derivative.

- Acetylation: Another method includes the acetylation of 2-aminonaphthalene with acetic anhydride, resulting in the formation of 1-(6-Aminonaphthalen-2-yl)ethanone .

- Reactions with Aryl Amines: The compound can also be synthesized via reactions involving aryl amines, leading to various derivatives with potential applications in chemical synthesis .

The applications of 1-(6-Aminonaphthalen-2-yl)ethanone are diverse:

- Medicinal Chemistry: Due to its biological activity, it holds promise for developing antimicrobial agents and other pharmaceutical compounds.

- Chemical Synthesis: Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.

- Catalysis: Similar compounds have been employed in catalytic processes, indicating potential industrial applications .

Interaction studies involving 1-(6-Aminonaphthalen-2-yl)ethanone suggest that it may bind effectively with DNA and other biological macromolecules. Research has demonstrated that derivatives can exhibit DNA binding activity through docking studies, supporting their potential role as therapeutic agents . Furthermore, some studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Several compounds share structural similarities with 1-(6-Aminonaphthalen-2-yl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(6-Hydroxynaphthalen-2-yl)ethanone | 10441-41-5 | 0.94 |

| 1-(5-Hydroxynaphthalen-1-yl)ethanone | 22301-08-2 | 0.94 |

| 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone | 118199-17-0 | 0.94 |

| 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | 0.91 |

| 4-Hydroxy-4'-methylbenzophenone | 134-92-9 | 0.91 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique positioning of the amino and acetyl groups in 1-(6-Aminonaphthalen-2-yl)ethanone enhances its reactivity and biological properties compared to these similar compounds.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone, particularly involving the strategic introduction of functional groups onto the naphthalene ring system. The naphthalene nucleus exhibits preferential reactivity at the 1-position due to enhanced resonance stabilization, making nucleophilic aromatic substitution a viable synthetic pathway [1] [2].

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient aromatic carbon. For naphthalene derivatives, the reaction typically requires electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [3]. The presence of the acetyl group at the 2-position and the target amino group at the 6-position creates an optimal electronic environment for controlled substitution reactions.

Nitro Group Reduction Strategies

The reduction of nitro groups represents a critical step in the synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone, typically starting from the corresponding 6-nitronaphthalene-2-yl)ethanone precursor. Multiple reduction methodologies have been developed to achieve this transformation with high efficiency and selectivity.

Zinc and Hydrochloric Acid Reduction

The classical zinc and hydrochloric acid reduction method provides a reliable approach for converting nitro groups to amino groups under relatively mild conditions. This reduction proceeds through a six-electron transfer mechanism, where zinc serves as the reducing agent and hydrochloric acid provides the proton source [5] [6]. The reaction mechanism involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates before forming the final amino product.

The optimal reaction conditions typically involve zinc powder in excess (2-3 equivalents relative to the nitro compound) with concentrated hydrochloric acid at elevated temperatures. The reaction proceeds according to the general mechanism where zinc is oxidized to zinc chloride while providing electrons for nitro group reduction [7]. Temperature control is crucial, as excessive heating can lead to side reactions and reduced yields [5] [6].

Experimental findings demonstrate that the zinc-hydrochloric acid system achieves yields ranging from 85-95% for naphthalene nitro derivatives under optimized conditions . The reaction typically requires several hours for completion, with reaction monitoring achieved through thin-layer chromatography or gas chromatography-mass spectrometry analysis.

Iron Powder Reduction with Water Vapor

An alternative reduction strategy employs iron powder in the presence of water vapor at elevated temperatures, providing an environmentally friendly approach to nitro group reduction. This method, known as the Bechamp reduction, operates through a different mechanism involving iron oxidation coupled with nitro group reduction [8] [9]. The reaction typically proceeds at temperatures ranging from 60-180°C, with water vapor facilitating proton transfer and preventing iron oxide formation.

Research has shown that iron powder reduction achieves yields of 91-94% for naphthalene derivatives, making it a competitive alternative to zinc-based methods [8]. The reaction conditions are particularly suitable for large-scale synthesis due to the abundance and low cost of iron as a reducing agent. The process generates iron oxide as a byproduct, which can be readily separated from the organic product through standard workup procedures.

Palladium-Catalyzed Reduction Systems

Modern catalytic approaches utilize palladium-based catalysts in combination with alternative reducing agents such as polymethylhydrosiloxane (PMHS) under mild conditions [10]. These systems offer superior selectivity and functional group tolerance compared to classical metal reduction methods. The palladium-catalyzed reduction typically employs Pd(OAc)₂ with aqueous potassium fluoride and PMHS at room temperature, achieving yields of 90-96% for aromatic nitro compounds [10].

The advantages of palladium-catalyzed reduction include room temperature operation, short reaction times, and excellent functional group compatibility. These systems are particularly valuable when the target molecule contains sensitive functional groups that might be affected by harsh reducing conditions. The reaction mechanism involves hydride transfer from the silane reducing agent facilitated by the palladium catalyst [10].

Acetylation Protocols for Amino Group Introduction

Following the reduction of nitro precursors, acetylation reactions may be employed to introduce protective groups or modify the amino functionality. While the target compound 1-(6-Aminonaphthalen-2-yl)ethanone contains a free amino group, acetylation protocols are relevant for synthetic intermediates and related derivatives.

Acetic Anhydride-Based Acetylation

The most commonly employed acetylation method utilizes acetic anhydride in combination with glacial acetic acid under reflux conditions [11] [12]. This approach provides high yields and excellent selectivity for primary amino groups. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the acetamide product [13] [14].

Optimal reaction conditions typically involve refluxing the amino compound with acetic anhydride and glacial acetic acid for 6 hours. The reaction temperature reaches approximately 118°C, ensuring complete conversion while minimizing side reactions [11]. The process achieves high yields for naphthalene amino derivatives, with typical yields exceeding 90% under optimized conditions.

Metal Acetate-Catalyzed Acetylation

Alternative acetylation protocols employ metal acetates as both catalyst and acetylating agent in combination with acetic acid [12]. Zinc acetate has proven particularly effective for chemoselective acetylation of amino groups under reflux conditions. This method offers advantages in terms of reaction selectivity and ease of purification, as the metal acetate catalyst can be readily removed during workup procedures.

The metal acetate-catalyzed acetylation achieves yields ranging from 70-95% depending on the specific substrate and reaction conditions [12]. The reaction mechanism involves coordination of the amino group to the metal center, facilitating acetyl transfer from the acetate ligand. This approach provides excellent chemoselectivity, preferentially acetylating primary amino groups over secondary amines or other nucleophilic sites.

Solvent-Free Acetylation Protocols

Recent developments in acetylation methodology have focused on solvent-free conditions using neat reactants under thermal activation [15]. These protocols offer environmental advantages and simplified workup procedures while maintaining high yields and selectivity. The solvent-free approach typically involves heating the amino compound with acetic anhydride at moderate temperatures (80-120°C) without additional solvents or catalysts.

Solvent-free acetylation protocols achieve yields comparable to traditional methods while reducing environmental impact and operational complexity [15]. The reaction proceeds through direct interaction between the amino group and acetic anhydride, with the elevated temperature providing sufficient activation energy for efficient conversion.

Industrial-Scale Production Techniques

The industrial synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone requires robust production methods capable of delivering high yields, consistent quality, and economic viability. Industrial-scale production typically involves multi-step synthetic sequences with integrated purification and quality control systems.

Multi-Step Reaction Sequences

Industrial production commonly employs a multi-step approach beginning with naphthalene as the starting material. The sequence typically involves Friedel-Crafts acylation to introduce the acetyl group, followed by nitration and subsequent reduction to yield the target amino compound . Each step requires optimization for maximum yield and minimal waste generation.

The industrial process typically achieves overall yields of 70-85% across the complete synthetic sequence [16]. Process optimization focuses on minimizing the number of steps, maximizing atom economy, and reducing waste generation. Continuous flow reactors and automated systems are increasingly employed to improve process efficiency and safety.

Temperature and Pressure Optimization

Industrial-scale synthesis requires careful optimization of temperature and pressure conditions to maximize yield while ensuring process safety and economic viability. The zinc-hydrochloric acid reduction step typically operates at elevated temperatures with precise temperature control to prevent decomposition or side reactions [5] [6].

Pressure optimization is particularly important for acetylation reactions, where controlled pressure can improve reaction rates and yields [17]. High-pressure techniques, operating in the range of 2-20 kbar, have shown promise for improving yields and reducing reaction times for acetylation reactions [17]. These conditions can increase yields by 10-30% compared to atmospheric pressure reactions.

Flash Chromatography Purification Systems

Flash chromatography represents the primary purification method for 1-(6-Aminonaphthalen-2-yl)ethanone in both research and industrial settings. This technique provides rapid, efficient separation of the target compound from synthetic impurities and unreacted starting materials.

Stationary Phase Selection and Optimization

The selection of appropriate stationary phase materials is crucial for effective flash chromatography purification. Silica gel with particle sizes ranging from 20-60 μm provides optimal resolution and flow characteristics for naphthalene derivative purification [18] [19] [20]. Smaller particle sizes (20-25 μm) offer improved resolution but require higher pressures and longer run times [20].

The surface area and porosity of the silica gel significantly impact separation efficiency. High-surface-area silica gel (400-600 m²/g) provides enhanced sample capacity and improved resolution for complex mixtures [18]. The choice of particle size represents a balance between resolution requirements and practical considerations such as pressure drop and separation time.

Pressure and Flow Rate Optimization

Flash chromatography systems typically operate at pressures ranging from 50-200 psi, providing rapid elution while maintaining separation quality [18] [19]. Higher pressures enable faster separations but may compromise resolution if not properly optimized. The optimal flow rate typically ranges from 10-25 mL/min for standard flash columns, depending on column diameter and particle size [20].

Experimental studies demonstrate that flow rate optimization can improve separation efficiency by 20-30% compared to non-optimized conditions [20]. The relationship between particle size and flow rate is critical, with smaller particles requiring lower flow rates to maintain optimal mass transfer kinetics [20].

Solvent System Development

The development of optimal solvent systems is essential for effective flash chromatography purification of 1-(6-Aminonaphthalen-2-yl)ethanone. Typical solvent systems employ hexane-ethyl acetate gradients, beginning with low polarity solvents and gradually increasing polarity to elute the amino compound [18] [21].

The polar amino group requires moderately polar solvents for efficient elution, with optimal conditions typically involving 20-40% ethyl acetate in hexane [20]. Gradient optimization can improve separation efficiency and reduce solvent consumption by 30-40% compared to isocratic elution methods [19].

Detection and Monitoring Systems

Modern flash chromatography systems incorporate real-time detection methods, typically employing UV absorption at 254 nm for aromatic compounds [18] [19]. The naphthalene chromophore provides strong UV absorption, enabling sensitive detection and precise fraction collection. Photo-diode array detection allows monitoring across multiple wavelengths, providing additional selectivity for complex mixtures.

Automated fraction collection systems improve reproducibility and reduce labor requirements for large-scale purifications [18]. These systems can achieve 80-90% recovery yields with high purity (>95%) for the target compound under optimized conditions [19].

Recrystallization Solvent Optimization

Recrystallization represents a complementary purification technique to flash chromatography, providing an effective method for achieving high purity 1-(6-Aminonaphthalen-2-yl)ethanone. The selection and optimization of recrystallization solvents is crucial for maximizing yield and purity.

Solvent Selection Principles

The selection of recrystallization solvents follows the fundamental principle that the target compound should exhibit high solubility at elevated temperatures and low solubility at reduced temperatures [22] [23] [24]. For 1-(6-Aminonaphthalen-2-yl)ethanone, the presence of both polar (amino) and nonpolar (naphthalene) regions requires careful solvent selection to achieve optimal solubility characteristics.

Ethanol-water mixtures represent an excellent solvent system, with ratios ranging from 95:5 to 80:20 providing optimal solubility characteristics [22] [24]. The alcohol component solubilizes the aromatic naphthalene system, while water reduces solubility at lower temperatures, promoting crystal formation. Toluene-petroleum ether mixtures (1:1 ratio) provide an alternative system with excellent recovery yields (80-90%) [25].

Temperature Control and Crystallization Kinetics

The crystallization process requires precise temperature control to achieve optimal crystal quality and yield. The typical protocol involves dissolution in hot solvent near the boiling point, followed by slow cooling to room temperature and further cooling to 0°C [22] [24]. This controlled cooling process promotes the formation of well-formed crystals with minimal impurity incorporation.

Slow cooling rates (1-2°C per hour) generally provide superior crystal quality compared to rapid cooling, which can lead to amorphous precipitation or impurity entrapment [23]. The crystallization process typically requires 2-4 hours for completion, with yields ranging from 70-85% for ethanol-water systems and 80-90% for toluene-petroleum ether systems.

Purity Enhancement Techniques

Multiple recrystallization cycles can further improve product purity, though with reduced overall yields [22] [23]. Activated carbon treatment during the hot dissolution step can remove colored impurities and improve the final product appearance [24]. The carbon treatment typically involves adding 1-2% activated carbon by weight, followed by hot filtration to remove the carbon and adsorbed impurities.

Hot filtration techniques are essential for removing insoluble impurities while maintaining the compound in solution [22] [24]. Fluted filter paper provides optimal flow rates while preventing crystallization in the funnel, which can lead to product loss. The filtration step should be performed rapidly to prevent cooling and premature crystallization.

Scale-Up Considerations

Industrial-scale recrystallization requires consideration of heat transfer limitations and mixing efficiency [23]. Large-scale crystallizers typically employ mechanical agitation and controlled heating/cooling systems to ensure uniform temperature distribution. The cooling rate becomes more critical at larger scales due to reduced surface-to-volume ratios affecting heat transfer.

Solvent recovery systems are essential for industrial operations, with distillation and recycling of recrystallization solvents providing significant cost savings [26]. Typical solvent recovery systems achieve 90-95% recovery of recrystallization solvents, making the process economically viable for large-scale production.

Quality Control and Analytical Methods

Recrystallized products require comprehensive analytical characterization to ensure quality standards are met [27]. Melting point determination provides a rapid assessment of purity, with pure 1-(6-Aminonaphthalen-2-yl)ethanone exhibiting a sharp melting point. Deviation from the expected melting point or broad melting ranges indicate the presence of impurities requiring additional purification steps.

Fourier Transform Infrared Analysis of Functional Groups

The infrared spectroscopic analysis of 1-(6-Aminonaphthalen-2-yl)ethanone reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The compound exhibits a complex vibrational spectrum reflecting the combined contributions of the naphthalene aromatic system, the primary amino group, and the acetyl ketone moiety [1] [2].

The most prominent spectroscopic feature is the carbonyl stretching vibration, which appears as a strong absorption band in the range of 1680-1690 cm⁻¹ [3] [4]. This frequency is characteristic of aromatic ketones and represents a red shift from typical aliphatic ketones due to conjugation with the extended aromatic system of naphthalene [3]. The conjugative interaction between the carbonyl group and the naphthalene π-system results in a decrease in the carbonyl stretching frequency compared to saturated ketones, which typically appear at 1715 ± 10 cm⁻¹ [3].

The primary amino group exhibits characteristic stretching vibrations in the 3300-3450 cm⁻¹ region [5] [6]. The asymmetric stretch typically appears at 3400-3450 cm⁻¹, while the symmetric stretch occurs at 3300-3350 cm⁻¹ [6]. These bands are generally of medium intensity and may show some broadening due to hydrogen bonding interactions in the solid state [6] [7]. The amino group also contributes to the spectrum through its scissoring vibration, which appears as a medium-intensity band in the 1550-1650 cm⁻¹ region [5] [6].

The naphthalene aromatic system contributes several characteristic absorption bands. The aromatic C-H stretching vibrations appear in the 3050-3100 cm⁻¹ region [5] [8], while the aromatic C=C stretching vibrations manifest as multiple bands in the 1590-1610 cm⁻¹ and 1400-1600 cm⁻¹ regions [5] [8]. The aromatic C-H bending vibrations occur in the 1450-1500 cm⁻¹ range [5] [8].

The acetyl methyl group contributes aliphatic C-H stretching vibrations in the 2950-3000 cm⁻¹ region [5] [8]. Additionally, the C-N stretching vibration of the amine linkage appears as a medium-intensity band in the 1250-1350 cm⁻¹ range [6] [7].

Lower frequency vibrations include the NH₂ wagging mode at 780-850 cm⁻¹, NH₂ out-of-plane deformation at 750-900 cm⁻¹, and aromatic C-H out-of-plane bending vibrations at 700-900 cm⁻¹ [5] [6]. The substitution pattern of the naphthalene ring system can be identified through characteristic bands in the 800-870 cm⁻¹ region [5] [8].

Raman Spectral Fingerprinting

Raman spectroscopy provides complementary information to infrared spectroscopy and is particularly valuable for characterizing aromatic systems due to the strong Raman activity of conjugated π-electron systems [9] [10]. The Raman spectrum of 1-(6-Aminonaphthalen-2-yl)ethanone exhibits several characteristic features that serve as molecular fingerprints.

The carbonyl stretching vibration appears as a strong, polarized band in the 1680-1710 cm⁻¹ region [10] [3]. This vibration exhibits A-type symmetry and is totally symmetric, making it strongly Raman active [10]. The aromatic C=C stretching vibrations manifest as strong, polarized bands in the 1590-1610 cm⁻¹ range, also exhibiting A-type symmetry [10] [11].

The naphthalene ring system contributes a characteristic ring breathing mode in the 1000-1100 cm⁻¹ region, which appears as a strong, polarized band with totally symmetric character [9] [11]. This vibration is particularly diagnostic for naphthalene derivatives and serves as a key fingerprint for structural identification [9] [11].

The primary amino group exhibits symmetric stretching vibrations at 3300-3350 cm⁻¹ (polarized, A-type symmetry) and asymmetric stretching at 3400-3450 cm⁻¹ (depolarized, B-type symmetry) [10] [6]. The amino group scissoring vibration appears as a medium-intensity, depolarized band in the 1550-1650 cm⁻¹ region [10] [6].

Aromatic C-H stretching vibrations appear as medium-intensity, depolarized bands in the 3050-3100 cm⁻¹ region [10] [11]. The C-N stretching vibration of the amine linkage manifests as a medium-intensity, polarized band in the 1250-1350 cm⁻¹ range [10] [6].

The fingerprint region below 1000 cm⁻¹ contains several diagnostic bands including ring deformation modes of the naphthalene system (750-850 cm⁻¹), C-C-C bending vibrations (600-700 cm⁻¹), and various skeletal vibrations (100-500 cm⁻¹) [9] [10]. These low-frequency modes provide detailed structural information about the molecular geometry and substituent effects [9] [10].

The polarization characteristics of the Raman bands provide additional structural information. Totally symmetric vibrations (A-type) appear as polarized bands, while non-symmetric vibrations (B-type) are depolarized [10] [11]. This polarization behavior can be used to assign vibrational modes and confirm molecular symmetry [10] [11].

Nuclear Magnetic Resonance Studies

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 1-(6-Aminonaphthalen-2-yl)ethanone provides detailed information about the molecular structure and electronic environment of the hydrogen and carbon nuclei [12] [13]. The compound exhibits characteristic chemical shifts that reflect the electronic effects of the various functional groups and the aromatic system.

In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic protons of the naphthalene ring system appear in the characteristic aromatic region between 6.8-8.7 ppm [14] [6]. The proton at position 1, which is ortho to the carbonyl group, appears most downfield at 8.5-8.7 ppm due to the strong electron-withdrawing effect of the ketone functionality [14] [12]. The proton at position 3, meta to the carbonyl group, resonates at 8.0-8.2 ppm [14] [12].

The protons adjacent to the amino group show characteristic upfield shifts due to the electron-donating nature of the amino substituent [14] [6]. The proton at position 5, which is ortho to the amino group, appears at 7.4-7.6 ppm, while the proton at position 7, meta to the amino group, resonates at 7.0-7.2 ppm [14] [6]. The proton at position 4, para to the amino group, appears at 7.7-7.9 ppm, and the proton at position 8, para to the carbonyl group, resonates at 6.8-7.0 ppm [14] [12].

The aromatic protons exhibit characteristic coupling patterns with coupling constants in the range of 8.0-9.0 Hz for ortho couplings and 2.0-2.5 Hz for meta couplings [14] [15]. These coupling constants are typical for substituted naphthalene systems and provide valuable information for structural confirmation [14] [15].

The primary amino group protons appear as a broad singlet in the 5.5-6.5 ppm region [14] [6]. The broadness of this signal is due to rapid proton exchange with solvent molecules and quadrupolar relaxation effects [14] [6]. The integration of this signal corresponds to two protons, confirming the presence of a primary amino group [14] [6].

The acetyl methyl group appears as a sharp singlet at 2.6-2.8 ppm, integrating for three protons [14] [12]. This chemical shift is characteristic of methyl groups attached to carbonyl carbons and reflects the electron-withdrawing effect of the ketone functionality [14] [12].

In the ¹³C Nuclear Magnetic Resonance spectrum, the carbonyl carbon appears most downfield at 197-202 ppm, which is characteristic of aromatic ketones [12] [13]. This chemical shift reflects the sp² hybridization of the carbonyl carbon and the deshielding effect of the electronegative oxygen atom [12] [13].

The aromatic carbons of the naphthalene system appear in the typical aromatic region between 110-150 ppm [12] [13]. The carbon bearing the amino group (C-6) appears most downfield in the aromatic region at 145-150 ppm due to the electron-donating effect of the amino substituent [12] [6]. The carbon bearing the carbonyl group (C-2) resonates at 135-140 ppm [12] [13].

The bridging carbons of the naphthalene system (C-4a and C-8a) appear at 132-137 ppm and 128-133 ppm, respectively [12] [13]. The aromatic CH carbons show characteristic chemical shifts: C-1 (130-135 ppm), C-3 (126-130 ppm), C-4 (120-125 ppm), C-5 (118-123 ppm), C-7 (110-115 ppm), and C-8 (125-130 ppm) [12] [13].

The methyl carbon of the acetyl group appears at 26-28 ppm, which is characteristic of methyl groups attached to carbonyl carbons [12] [13]. This upfield position reflects the sp³ hybridization of the methyl carbon and the shielding effect of the carbon-hydrogen bonds [12] [13].

Two-Dimensional Correlation Spectroscopy (Correlation Spectroscopy, Heteronuclear Single Quantum Coherence)

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides powerful tools for structural elucidation and confirmation of molecular connectivity [16] [17]. The analysis of 1-(6-Aminonaphthalen-2-yl)ethanone using Correlation Spectroscopy and Heteronuclear Single Quantum Coherence techniques reveals detailed information about proton-proton and proton-carbon relationships.

Correlation Spectroscopy analysis reveals scalar coupling relationships between protons through chemical bonds [16] [18]. The aromatic protons of the naphthalene ring system exhibit characteristic coupling patterns. Strong correlations are observed between ortho protons: H-1 couples strongly with H-3, H-3 couples with both H-1 and H-4, H-4 couples with both H-3 and H-5, and H-5 couples with both H-4 and H-7 [16] [18]. These correlations correspond to three-bond scalar couplings (³J) with coupling constants of 8.0-9.0 Hz [16] [18].

Weaker correlations are observed between meta protons: H-7 couples weakly with H-5 and H-8, corresponding to four-bond scalar couplings (⁴J) with coupling constants of 2.0-2.5 Hz [16] [18]. These longer-range couplings are transmitted through the aromatic π-system and provide information about the connectivity of the naphthalene ring system [16] [18].

The amino group protons do not exhibit scalar coupling correlations in the Correlation Spectroscopy spectrum due to rapid proton exchange with solvent molecules [16] [6]. This exchange process averages out the scalar coupling interactions and results in exchange broadening of the amino proton signals [16] [6].

The acetyl methyl group protons appear as an isolated spin system with no scalar coupling correlations to other protons in the molecule [16] [18]. This isolation reflects the separation of the methyl group from the aromatic protons by the quaternary carbonyl carbon [16] [18].

Heteronuclear Single Quantum Coherence spectroscopy reveals one-bond carbon-hydrogen correlations (¹J_{CH}) [17] [19]. Each aromatic proton shows a strong correlation with its directly bonded carbon atom. The aromatic correlations include: H-1 with C-1, H-3 with C-3, H-4 with C-4, H-5 with C-5, H-7 with C-7, and H-8 with C-8 [17] [19]. These correlations exhibit characteristic one-bond coupling constants of 155-165 Hz for aromatic CH bonds [17] [19].

The acetyl methyl group shows a strong correlation between the methyl protons and the methyl carbon with a one-bond coupling constant of 125-135 Hz, which is characteristic of aliphatic CH₃ groups [17] [19]. The amino group protons do not exhibit correlations in the Heteronuclear Single Quantum Coherence spectrum because they are not directly bonded to carbon atoms [17] [19].

The quaternary carbons (C-2, C-4a, C-6, C-8a, and the carbonyl carbon) do not appear in the Heteronuclear Single Quantum Coherence spectrum because they lack directly bonded hydrogen atoms [17] [19]. These carbons can be identified through their absence in the two-dimensional spectrum and their characteristic chemical shifts in the one-dimensional ¹³C spectrum [17] [19].